molecular formula C13H21N5 B11730664 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11730664
M. Wt: 247.34 g/mol
InChI Key: OIMXWEUABMFJBJ-UHFFFAOYSA-N
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Description

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 3-methyl-1H-pyrazol-4-amine in the presence of a suitable catalyst. The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects[6][6].

Comparison with Similar Compounds

1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-5-17-9-12(11(4)16-17)14-8-13-10(3)7-15-18(13)6-2/h7,9,14H,5-6,8H2,1-4H3

InChI Key

OIMXWEUABMFJBJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=NN2CC)C

Origin of Product

United States

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